

An In-depth Technical Guide to the Chemical Properties and Stability of Lineatin

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Compound of Interest

Compound Name: *Lineatin*

Cat. No.: *B1675484*

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Lineatin, a potent aggregation pheromone of the striped ambrosia beetle, *Trypodendron lineatum*, holds significant interest for its applications in pest management and as a model for complex tricyclic acetal synthesis.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, stability profile, and relevant experimental methodologies.

Chemical and Physical Properties

Lineatin is a monoterpane with a unique tricyclic acetal structure.^[2] Its chemical and physical properties are summarized in the table below, providing a foundational understanding of this semiochemical.

Property	Value	Reference
CAS Registry Number	65035-34-9	[1] [3] [4]
Molecular Formula	C ₁₀ H ₁₆ O ₂	[1] [2] [3]
Molecular Weight	168.23 g/mol	[1] [2] [3]
IUPAC Name	(1R,2S,5R,7R)-1,3,3-trimethyl-4,6-dioxatricyclo[3.3.1.0 ^{2,7}]nonane	[3] [5]
Synonyms	3,3,7-trimethyl-2,9-dioxatricyclo[3.3.1.0 ^{4,7}]nonane; 4,6,6-lineatin	[1]
Appearance	Oil	[1]
Boiling Point	70 °C at 10 mmHg	[1] [4]
Density	1.071 g/cm ³	[4]
Refractive Index	1.492	[4]
Optical Rotation	[α]D ²⁴ +66.3° (c = 3.1 in CHCl ₃)	[1]

Chemical Stability and Storage

The stability of **lineatin** is a critical factor for its formulation and application in pest management strategies. While specific degradation pathways are not extensively detailed in the public literature, general stability considerations for acetals and pheromones apply.

General Stability Profile: **Lineatin** is a stable compound under standard conditions.[\[6\]](#) However, as a tricyclic acetal, it may be susceptible to hydrolysis under strong acidic conditions. Exposure to strong oxidizing agents should also be avoided.[\[6\]](#) For optimal long-term stability, it is recommended to store **lineatin** in a cool, dry place, away from heat, sparks, or open flames.[\[6\]](#) The material should be kept in a tightly closed container.[\[6\]](#)

Parameter	Recommendation	Reference
Storage Temperature	Cool, dry place	[6]
Incompatibilities	Strong oxidizing agents, sources of ignition	[6]
Storage Container	Tightly closed container	[6]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of **lineatin**. The following sections provide representative methodologies.

Numerous total synthesis routes for **lineatin** have been developed since its structure was elucidated.[1][2] A notable approach involves a photochemical [2+2] cycloaddition to construct a key cyclobutene intermediate.[2] A generalized workflow for the synthesis is outlined below.

Representative Synthetic Protocol: The synthesis of racemic **lineatin** can be achieved through a multi-step process. One reported synthesis involves an intramolecular ene-allen cyclization as a key step.[7]

- Starting Material Preparation: A suitable acyclic precursor containing the necessary carbon skeleton and functional groups is synthesized.
- Key Cyclization Step: The precursor undergoes a thermal intramolecular ene-allen cyclization to form the core tricyclic structure of **lineatin**.[7]
- Functional Group Modification: Subsequent steps involve the modification of functional groups to yield the final acetal structure.
- Purification: The crude product is purified using chromatographic techniques, such as column chromatography, to yield pure (\pm) -**lineatin**.

Gas chromatography (GC) is a suitable method for the analysis of volatile compounds like **lineatin**. A general protocol for the analysis of **lineatin** purity is provided below.

Gas Chromatography (GC) Protocol:

- Sample Preparation: A stock solution of **lineatin** is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL. A dilution series is prepared from the stock solution for calibration.
- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used. A chiral capillary column (e.g., Cyclodex-B) is necessary for separating enantiomers.[8]
- GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- Injection: 1 µL of the prepared sample is injected into the GC.
- Data Analysis: The retention time and peak area of **lineatin** are recorded. Purity is determined by comparing the peak area of **lineatin** to the total peak area of all components in the chromatogram. Enantiomeric excess can be determined by comparing the peak areas of the (+) and (-) enantiomers when a chiral column is used.[8]

Visualizations

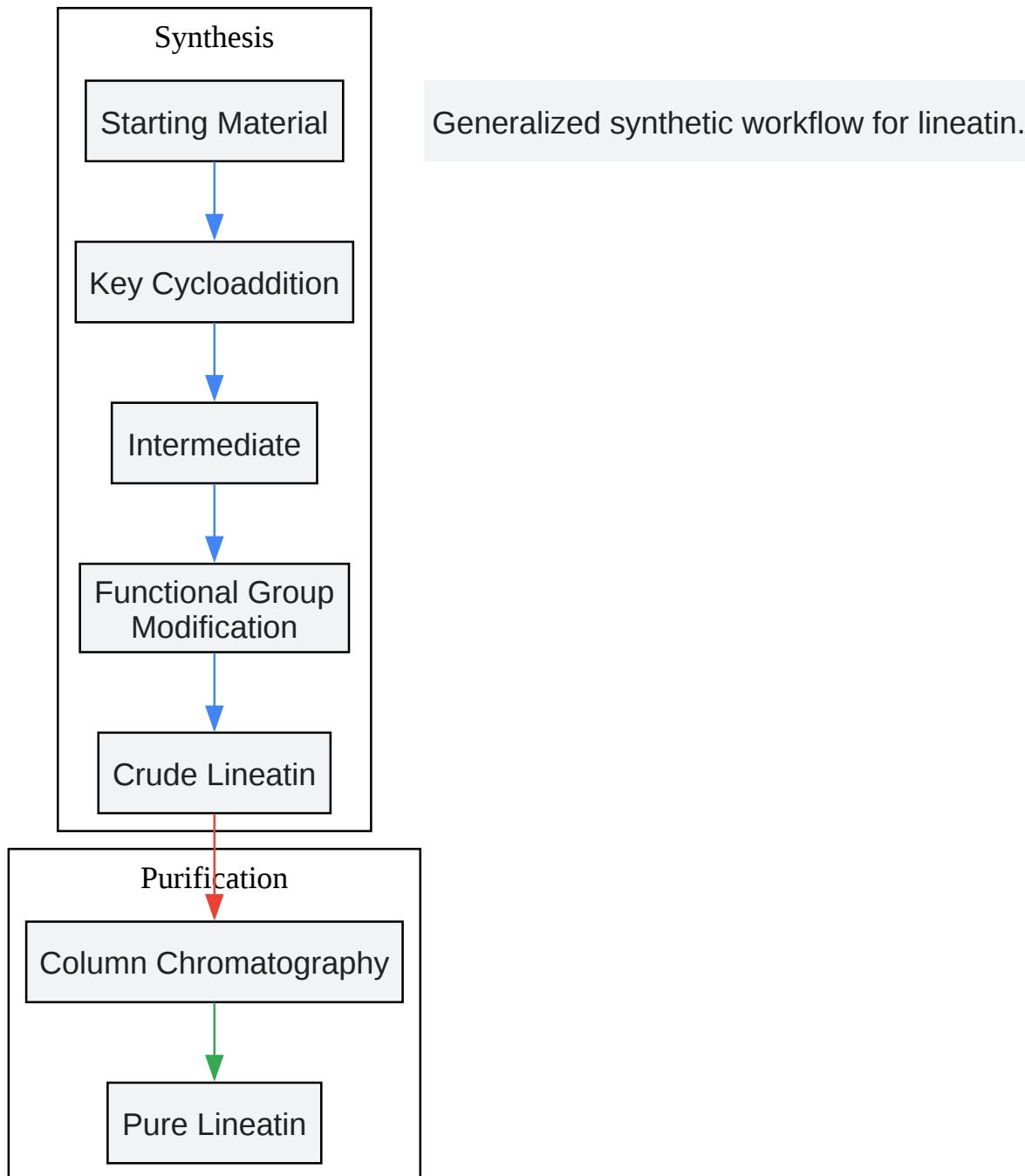
The following diagrams illustrate key pathways and workflows related to **lineatin**.

Proposed biosynthetic pathway for lineatin.



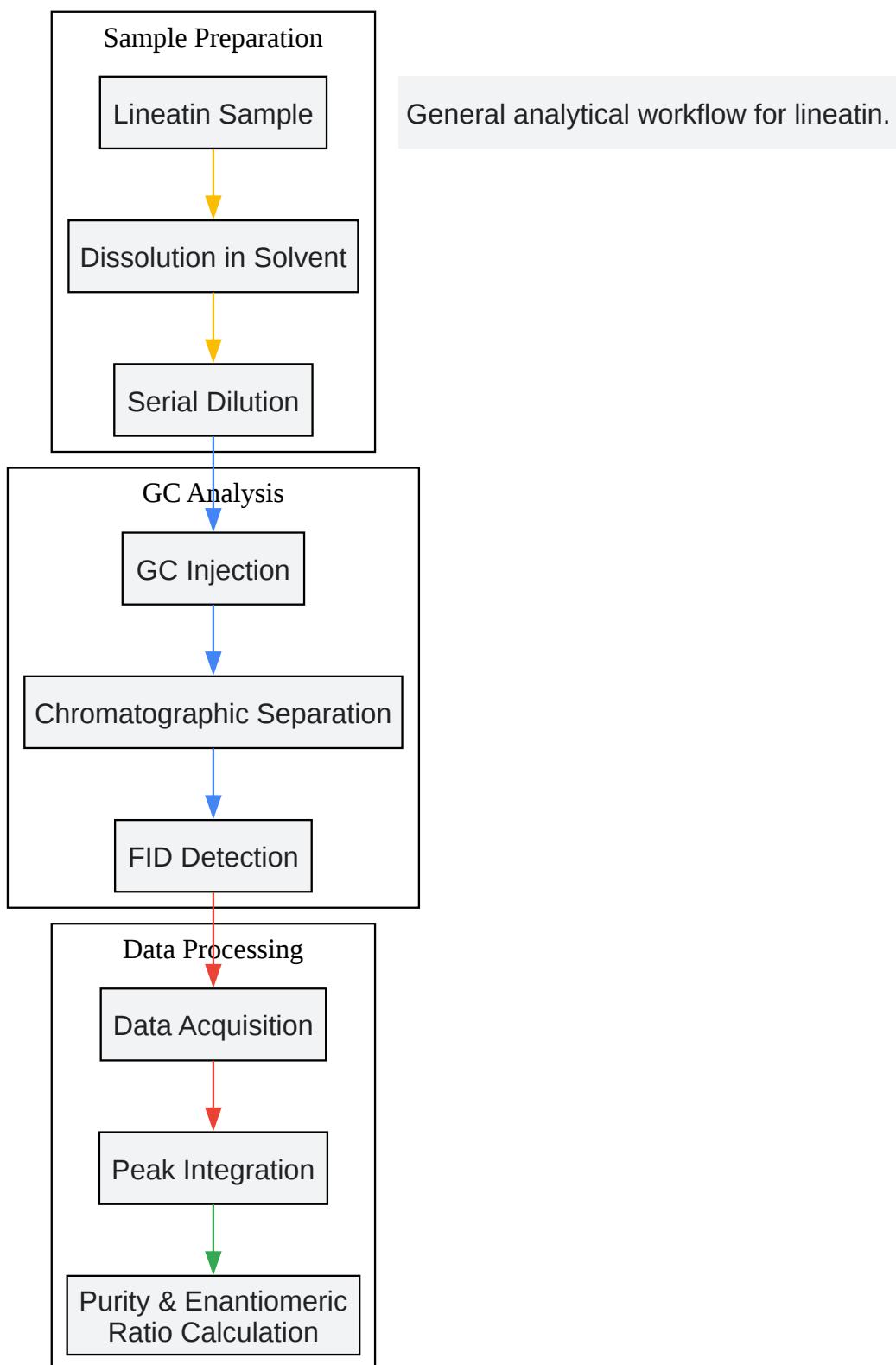
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Caption: Proposed biosynthetic pathway for **lineatin**.



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Caption: Generalized synthetic workflow for **lineatin**.



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Caption: General analytical workflow for **lineatin**.

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